N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLNKJZZVGQSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carboxaldehyde with 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide in the presence of a suitable base, such as sodium hydride, in a solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and halogenated compounds, which can further undergo functionalization to yield a variety of biologically active molecules .
Scientific Research Applications
Anticancer Properties
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has demonstrated cytotoxic activities against various cancer cell lines. Research indicates that it may inhibit the PI3K/AKT signaling pathway , which plays a crucial role in cancer cell survival and proliferation. In vitro studies have shown selective toxicity toward cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 4.5 | High |
| MCF-7 (Breast) | 3.8 | Moderate |
| A549 (Lung) | 5.0 | Moderate |
| THLE-2 (Liver) | >20 | Low |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties . Studies have shown that derivatives of imidazo[2,1-b]thiazole structures can inhibit bacterial growth effectively. This suggests that this compound may be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria .
Case Studies
A notable case study involved the evaluation of various derivatives based on the imidazo[2,1-b]thiazole scaffold. Compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. This research highlighted the importance of structural modifications in enhancing biological activity and provided insights into optimizing future drug development strategies .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide moieties but differs in the core heterocyclic structure.
6-(2-furyl)-3-methylimidazo[2,1-b]thiazole: Similar imidazo[2,1-b]thiazole core but lacks the carboxamide group.
Uniqueness
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is unique due to its combination of furan, imidazole, and thiazole rings, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound. The structure–activity relationship (SAR) analyses indicate that modifications on the phenyl ring and the thiazole moiety significantly influence the biological activity.
In Vitro Studies
-
Cell Line Testing : The compound has been tested against various cancer cell lines such as MV4-11 (acute myeloid leukemia) and HeLa (cervical cancer). Notably, derivatives of imidazo[2,1-b]thiazole displayed potent activity against FLT3-dependent leukemia cell lines while showing minimal effects on FLT3-independent lines .
Compound Cell Line IC50 (µM) This compound MV4-11 Data not available 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide MV4-11 0.002 Doxorubicin MV4-11 Standard reference
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases such as FLT3. This inhibition leads to decreased cell proliferation and increased apoptosis in sensitive cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have demonstrated antimicrobial activity. For instance, studies on thiazole derivatives indicate effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing or donating groups on the phenyl ring significantly affects their antimicrobial potency .
Antimicrobial Efficacy Table
| Compound Type | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative | Candida albicans | 3.92–4.01 mM |
| Thiazole Derivative | Aspergillus niger | 4.01–4.23 mM |
Case Studies and Research Findings
Several case studies have been published that explore the biological activity of imidazo[2,1-b]thiazole derivatives:
-
Study on Anticancer Activity : A study published in 2023 demonstrated that specific derivatives exhibited significant cytotoxicity against HepG2 and MCF7 cancer cell lines, with varying cell viability percentages indicating their effectiveness .
- Key Findings :
- Compound variations with electron-donating groups showed enhanced activity.
- Para-substituted derivatives had lower cell viability percentages compared to unsubstituted compounds.
- Key Findings :
- Antimicrobial Studies : Research conducted on thiazole-based compounds revealed promising results against fungal infections, suggesting potential applications in treating resistant strains .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide and related derivatives?
The synthesis typically involves multi-step protocols, including cyclization reactions and amide bond formation. For example, imidazo[2,1-b]thiazole scaffolds are often synthesized via condensation of thiazole precursors with carbonyl-containing reagents under reflux conditions. Cyclization steps may use solvents like DMF or acetonitrile with catalysts such as iodine and triethylamine to promote sulfur elimination and ring closure . Purification often involves column chromatography or recrystallization from ethanol or DMF/water mixtures .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, e.g., furan methylene protons (~δ 4.5–5.0 ppm) and imidazo-thiazole carbons .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .
- X-ray Crystallography : Resolves 3D geometry, bond angles, and packing interactions, critical for validating stereochemistry .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Initial screening often includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Anticancer Screening : Cell viability assays (MTT or SRB) using cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests to evaluate redox-modulating potential .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Reagent Ratios : Adjust stoichiometry of key intermediates (e.g., N-phenylhydrazinecarboxamides) to minimize side products .
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve recyclability .
- Catalyst Screening : Test alternatives to iodine (e.g., Lewis acids like ZnCl2) to enhance cyclization efficiency .
Q. How should contradictory spectral data (e.g., NMR peak splitting) be resolved?
- Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR to stabilize conformers .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to clarify solvent-exchangeable proton signals .
- Complementary Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Substitute the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) to assess bioactivity shifts .
- Pharmacophore Mapping : Use molecular docking to identify critical binding motifs (e.g., carboxamide orientation for kinase inhibition) .
- Bioisosteric Replacement : Replace the phenyl ring with bioisosteres (e.g., cyclohexyl) to improve solubility or metabolic stability .
Q. How can mechanistic insights into biological activity be investigated?
- Enzyme Inhibition Assays : Test against target enzymes (e.g., sirtuins, viral proteases) using fluorometric or colorimetric substrates .
- Computational Modeling : Perform MD simulations or DFT calculations to predict binding affinities and transition states .
- Cellular Pathway Analysis : Use RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated cells .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity across studies?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH-approved cell lines for reproducibility .
- Dose-Response Curves : Perform multi-concentration assays to rule out false positives/negatives from single-dose data .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. What analytical methods validate compound purity for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
